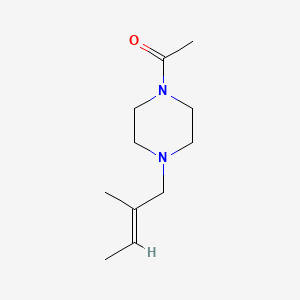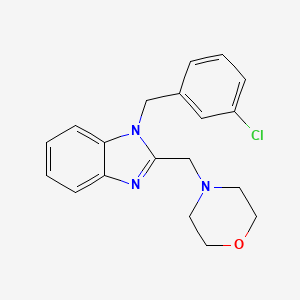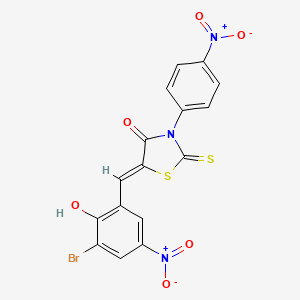![molecular formula C21H22ClN3O B5294777 [4-(2-chlorobenzyl)-1-quinoxalin-2-ylpiperidin-4-yl]methanol](/img/structure/B5294777.png)
[4-(2-chlorobenzyl)-1-quinoxalin-2-ylpiperidin-4-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(2-chlorobenzyl)-1-quinoxalin-2-ylpiperidin-4-yl]methanol, also known as XBD173, is a chemical compound that has gained attention in the scientific research community due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of [4-(2-chlorobenzyl)-1-quinoxalin-2-ylpiperidin-4-yl]methanol is not fully understood, but it is believed to involve the modulation of the sigma-1 receptor. The sigma-1 receptor is a chaperone protein that is involved in various cellular processes, including calcium signaling, neuroprotection, and protein folding. [4-(2-chlorobenzyl)-1-quinoxalin-2-ylpiperidin-4-yl]methanol has been shown to bind to the sigma-1 receptor and modulate its activity, leading to the observed therapeutic effects.
Biochemical and Physiological Effects:
[4-(2-chlorobenzyl)-1-quinoxalin-2-ylpiperidin-4-yl]methanol has been shown to have various biochemical and physiological effects, including the modulation of calcium signaling, the reduction of oxidative stress, and the inhibition of inflammation. [4-(2-chlorobenzyl)-1-quinoxalin-2-ylpiperidin-4-yl]methanol has also been shown to improve mitochondrial function and increase the production of ATP, the primary energy source for cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using [4-(2-chlorobenzyl)-1-quinoxalin-2-ylpiperidin-4-yl]methanol in lab experiments is its specificity for the sigma-1 receptor, which allows for more precise modulation of cellular processes. However, one limitation of using [4-(2-chlorobenzyl)-1-quinoxalin-2-ylpiperidin-4-yl]methanol is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are many future directions for research on [4-(2-chlorobenzyl)-1-quinoxalin-2-ylpiperidin-4-yl]methanol, including the investigation of its potential therapeutic applications in other neurological disorders, the optimization of its synthesis method to increase yield and solubility, and the elucidation of its exact mechanism of action at the molecular level. Additionally, the development of [4-(2-chlorobenzyl)-1-quinoxalin-2-ylpiperidin-4-yl]methanol analogs with improved pharmacokinetic properties may lead to the development of more effective therapeutic agents.
Méthodes De Synthèse
The synthesis of [4-(2-chlorobenzyl)-1-quinoxalin-2-ylpiperidin-4-yl]methanol involves a multi-step process that starts with the reaction of 2-chlorobenzylamine with 2-nitrobenzaldehyde to form a Schiff base intermediate. The Schiff base is then reduced using sodium borohydride to yield the corresponding amine. This amine is then reacted with 2-chloroquinoxaline to form the final product, [4-(2-chlorobenzyl)-1-quinoxalin-2-ylpiperidin-4-yl]methanol. The overall yield of this synthesis method is approximately 40%.
Applications De Recherche Scientifique
[4-(2-chlorobenzyl)-1-quinoxalin-2-ylpiperidin-4-yl]methanol has been shown to have potential therapeutic applications in neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. In Alzheimer's disease, [4-(2-chlorobenzyl)-1-quinoxalin-2-ylpiperidin-4-yl]methanol has been shown to improve cognitive function and reduce the accumulation of beta-amyloid plaques in the brain. In Parkinson's disease, [4-(2-chlorobenzyl)-1-quinoxalin-2-ylpiperidin-4-yl]methanol has been shown to protect dopaminergic neurons from damage and improve motor function. In multiple sclerosis, [4-(2-chlorobenzyl)-1-quinoxalin-2-ylpiperidin-4-yl]methanol has been shown to reduce inflammation and demyelination in the central nervous system.
Propriétés
IUPAC Name |
[4-[(2-chlorophenyl)methyl]-1-quinoxalin-2-ylpiperidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O/c22-17-6-2-1-5-16(17)13-21(15-26)9-11-25(12-10-21)20-14-23-18-7-3-4-8-19(18)24-20/h1-8,14,26H,9-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKGBPGTORTRLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CC2=CC=CC=C2Cl)CO)C3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Chlorobenzyl)-1-quinoxalin-2-ylpiperidin-4-yl]methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,4-dimethylphenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B5294710.png)
![3-(1-methyl-1H-pyrrol-2-yl)-N-[(2-phenoxypyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5294728.png)
![(3aS*,6aR*)-3-[2-(3-chlorophenyl)ethyl]-5-[(1-methyl-1H-imidazol-5-yl)carbonyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5294733.png)

![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B5294741.png)
![7-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]pyrazolo[1,5-a]pyridine](/img/structure/B5294746.png)
![2-methoxy-3-({4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B5294749.png)

![3-amino-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}butanamide](/img/structure/B5294783.png)
![2-{4-chloro-2-[2-cyano-2-(4-nitrophenyl)vinyl]phenoxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B5294784.png)
![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-furylmethyl)piperazine](/img/structure/B5294792.png)
